(1R,2R)-2-(1,1-Difluoroethyl)cyclopropan-1-amine;hydrochloride
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Overview
Description
(1R,2R)-2-(1,1-Difluoroethyl)cyclopropan-1-amine;hydrochloride: is a chemical compound with the molecular formula C5H9F2N.ClH. It is a chiral cyclopropane derivative featuring a difluoroethyl group attached to the cyclopropane ring and an amine group, forming a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(1,1-Difluoroethyl)cyclopropan-1-amine;hydrochloride typically involves the following steps:
Cyclopropanation: : The starting material, a suitable difluoroalkene, undergoes cyclopropanation using a Simmons-Smith reagent (iodomethylzinc iodide) to form the cyclopropane ring.
Chiral Resolution: : The resulting cyclopropane derivative is subjected to chiral resolution techniques to obtain the (1R,2R)-enantiomer.
Amination: : The cyclopropane ring is then functionalized with an amine group through nucleophilic substitution reactions.
Formation of Hydrochloride Salt: : The amine group is protonated to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes and large-scale reactors to ensure high yield and purity. Advanced purification techniques, such as chromatography, are employed to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-(1,1-Difluoroethyl)cyclopropan-1-amine;hydrochloride: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: : Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: : Nucleophilic substitution reactions can replace the difluoroethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: : Nucleophiles like Grignard reagents and organolithium compounds are employed under anhydrous conditions.
Major Products Formed
Oxidation: : Formation of difluoroethyl cyclopropanone.
Reduction: : Formation of difluoroethyl cyclopropanamine or cyclopropanol.
Substitution: : Formation of various substituted cyclopropane derivatives.
Scientific Research Applications
(1R,2R)-2-(1,1-Difluoroethyl)cyclopropan-1-amine;hydrochloride: has several scientific research applications:
Chemistry: : It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: : The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: : It is utilized in the production of agrochemicals and advanced materials.
Mechanism of Action
The mechanism by which (1R,2R)-2-(1,1-Difluoroethyl)cyclopropan-1-amine;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its catalytic activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(1R,2R)-2-(1,1-Difluoroethyl)cyclopropan-1-amine;hydrochloride: is unique due to its chiral structure and the presence of the difluoroethyl group. Similar compounds include:
(1S,2S)-2-(1,1-Difluoroethyl)cyclopropan-1-amine;hydrochloride: : The enantiomer of the compound.
2-(1,1-Difluoroethyl)cyclopropan-1-amine: : The non-chiral version of the compound.
2-(1,1-Difluoroethyl)cyclopropanol: : A related cyclopropane derivative with an alcohol group instead of an amine.
These compounds differ in their stereochemistry and functional groups, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
(1R,2R)-2-(1,1-difluoroethyl)cyclopropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2N.ClH/c1-5(6,7)3-2-4(3)8;/h3-4H,2,8H2,1H3;1H/t3-,4-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCCTNIBGKYJGL-VKKIDBQXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1N)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC([C@@H]1C[C@H]1N)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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